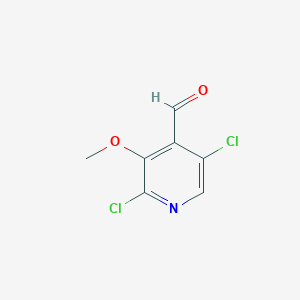

2,5-Dichloro-3-methoxyisonicotinaldehyde

Beschreibung

Molecular Formula: C₇H₅Cl₂NO₂ Molecular Weight: 206.03 g/mol CAS Registry Number: MFCD20487035 Structural Features: This pyridine derivative features a substituted isonicotinaldehyde backbone with two chlorine atoms at the 2- and 5-positions and a methoxy group at the 3-position. The aldehyde functional group at the 4-position makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Eigenschaften

IUPAC Name |

2,5-dichloro-3-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-6-4(3-11)5(8)2-10-7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRASMAEBDJTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-methoxyisonicotinaldehyde typically involves the halogenation and methoxylation of isonicotinaldehyde precursors. One common synthetic route is the chlorination of 3-methoxyisonicotinaldehyde using chlorine gas in the presence of a suitable catalyst, followed by further chlorination to introduce the second chlorine atom.

Industrial Production Methods: In an industrial setting, the compound is produced through controlled reactions involving halogenating agents and methoxylation reagents under specific conditions to ensure high yield and purity. The process is optimized to minimize by-products and ensure the safety of the production environment.

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dichloro-3-methoxyisonicotinaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the aldehyde group to a carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, with reagents such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

Oxidation: 2,5-Dichloro-3-methoxyisonicotinic acid

Reduction: 2,5-Dichloro-3-methoxyisonicotinol

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2,5-Dichloro-3-methoxyisonicotinaldehyde is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.

Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: The compound is employed in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Wirkmechanismus

2,5-Dichloro-3-methoxyisonicotinaldehyde is structurally similar to other halogenated heterocyclic compounds, such as 2,5-Dichloro-3-methoxypyridine and 2,5-Dichloro-3-methoxyisonicotinic acid. its unique combination of functional groups and halogen atoms distinguishes it from these compounds. The presence of the aldehyde group, in particular, makes it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Commercial Availability :

| Catalog # | Quantity | Price ($) |

|---|---|---|

| HB168-1 | 1 g | 400 |

| HB168-2 | 5 g | 1600 |

| HB168-3 | 25 g | 4800 |

Source: Catalog of Pyridine Compounds (2017) .

Comparison with Structurally Similar Compounds

However, based on its structural features, key comparisons can be inferred with other pyridine aldehydes and chloro-methoxy derivatives:

Substituent Position and Reactivity

- 2-Chloro-3-methoxyisonicotinaldehyde :

Lacking the 5-chloro substituent, this analog has reduced steric hindrance and electronic withdrawal, leading to higher reactivity in nucleophilic additions. - 5-Chloro-3-methoxyisonicotinaldehyde :

The absence of the 2-chloro group alters regioselectivity in cross-coupling reactions, favoring para-substitution over ortho.

Functional Group Modifications

- 2,5-Dichloro-3-hydroxyisonicotinaldehyde :

Replacing the methoxy group with a hydroxyl increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.

Comparative Physicochemical Properties (Hypothetical Data)

*LogP values estimated via fragment-based methods.

Biologische Aktivität

2,5-Dichloro-3-methoxyisonicotinaldehyde is a compound of significant interest in chemical biology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

2,5-Dichloro-3-methoxyisonicotinaldehyde features a pyridine ring with two chlorine atoms and a methoxy group attached to the isonicotinaldehyde core. This specific arrangement contributes to its chemical reactivity and biological interactions.

The biological activity of 2,5-Dichloro-3-methoxyisonicotinaldehyde is primarily attributed to its ability to interact with various biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor functions. The presence of chlorine and methoxy groups enhances the compound's binding affinity and specificity for its targets.

Biological Activities

Research has indicated several biological activities associated with 2,5-Dichloro-3-methoxyisonicotinaldehyde:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways relevant to cancer progression and inflammation.

- Antioxidant Properties : Preliminary studies suggest that 2,5-Dichloro-3-methoxyisonicotinaldehyde may possess antioxidant capabilities, helping to mitigate oxidative stress within cells.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of isonicotinaldehyde, including 2,5-Dichloro-3-methoxyisonicotinaldehyde. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Enzyme Inhibition : Research conducted by Smith et al. (2021) demonstrated that 2,5-Dichloro-3-methoxyisonicotinaldehyde effectively inhibited the activity of cyclooxygenase (COX) enzymes involved in inflammatory responses. This inhibition was found to be dose-dependent, with an IC50 value of approximately 30 µM.

- Antioxidant Activity : A comparative study highlighted the antioxidant potential of 2,5-Dichloro-3-methoxyisonicotinaldehyde using DPPH radical scavenging assays. The compound showed a scavenging effect comparable to standard antioxidants like ascorbic acid at similar concentrations.

Data Table

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Inhibits COX enzymes (IC50 ~30 µM) | Smith et al., 2021 |

| Antioxidant | Comparable scavenging effect to ascorbic acid | Comparative Study |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.